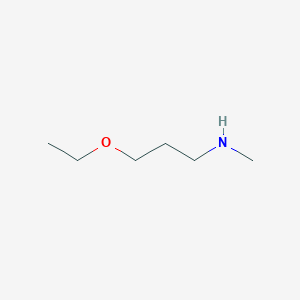
(3-Ethoxypropyl)(methyl)amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(3-Ethoxypropyl)(methyl)amine is an organic compound with the chemical formula C6H15NO It is a liquid at room temperature and is known for its unique properties that make it useful in various scientific fields
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
(3-Ethoxypropyl)(methyl)amine can be synthesized through several methods. One common method involves the reaction of 3-ethoxypropylamine with methyl iodide in the presence of a base such as sodium hydroxide. The reaction proceeds as follows:
3-Ethoxypropylamine+Methyl iodide→this compound+Sodium iodide
The reaction is typically carried out in an organic solvent such as ethanol or methanol at room temperature.
Industrial Production Methods
In an industrial setting, this compound can be produced through a continuous flow process. This involves the use of a fixed-bed reactor where 3-ethoxypropylamine and methyl iodide are continuously fed into the reactor, and the product is continuously removed. This method allows for large-scale production with high efficiency.
Analyse Chemischer Reaktionen
Types of Reactions
(3-Ethoxypropyl)(methyl)amine undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding amides or nitriles.
Reduction: It can be reduced to form primary amines.
Substitution: It can undergo nucleophilic substitution reactions with halides to form new amine derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Halides such as methyl iodide or ethyl bromide are used in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Amides or nitriles.
Reduction: Primary amines.
Substitution: New amine derivatives with different alkyl groups.
Wissenschaftliche Forschungsanwendungen
(3-Ethoxypropyl)(methyl)amine has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: It is used in the study of enzyme mechanisms and as a substrate in biochemical assays.
Industry: It is used as a corrosion inhibitor in water treatment and as a solvent in the paint and textile industries.
Wirkmechanismus
The mechanism of action of (3-Ethoxypropyl)(methyl)amine involves its interaction with various molecular targets. In biological systems, it can act as a substrate for enzymes, leading to the formation of new products. In industrial applications, it acts as a corrosion inhibitor by forming a protective layer on metal surfaces, preventing oxidation and degradation.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3-Methoxypropylamine: Similar in structure but with a methoxy group instead of an ethoxy group.
N-Methylpropylamine: Similar but lacks the ethoxy group.
Ethylamine: A simpler amine with only an ethyl group attached to the nitrogen.
Uniqueness
(3-Ethoxypropyl)(methyl)amine is unique due to the presence of both an ethoxy group and a methyl group attached to the nitrogen atom. This unique structure imparts specific chemical properties that make it useful in various applications, particularly in the synthesis of complex organic molecules and as a corrosion inhibitor.
Eigenschaften
Molekularformel |
C6H15NO |
|---|---|
Molekulargewicht |
117.19 g/mol |
IUPAC-Name |
3-ethoxy-N-methylpropan-1-amine |
InChI |
InChI=1S/C6H15NO/c1-3-8-6-4-5-7-2/h7H,3-6H2,1-2H3 |
InChI-Schlüssel |
RSOVYHJBOYUBKJ-UHFFFAOYSA-N |
Kanonische SMILES |
CCOCCCNC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Methyl 2-[6-(trifluoromethyl)morpholin-3-yl]acetate hydrochloride](/img/structure/B13514001.png)
![Tert-butyl 2-[(4-hydroxyphenyl)amino]acetate](/img/structure/B13514008.png)
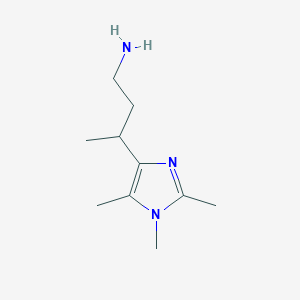
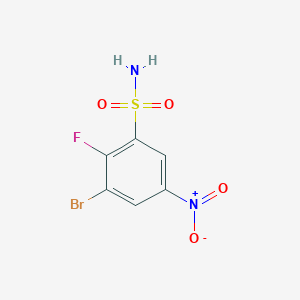
![1H,4H-thiochromeno[4,3-c]pyrazole](/img/structure/B13514027.png)
![4-[2-(Dimethylamino)ethoxy]-2-fluoroanilinehydrochloride](/img/structure/B13514032.png)


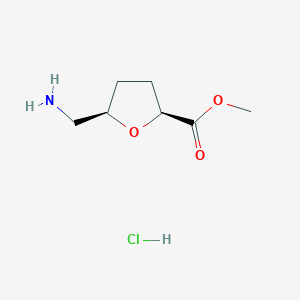
![N-[2-amino-1-(naphthalen-2-yl)ethyl]-4-methylbenzamidehydrochloride](/img/structure/B13514052.png)
![tert-butyl N-[1-cyano-2-(pyridin-2-yl)ethyl]carbamate](/img/structure/B13514059.png)
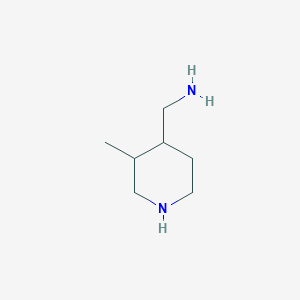
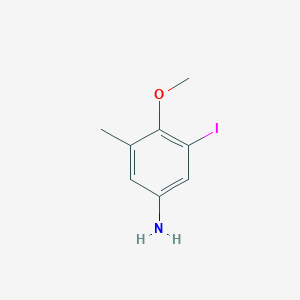
![3-{[(tert-butoxy)carbonyl]amino}-2-[(1-methyl-1H-pyrazol-4-yl)methyl]propanoic acid](/img/structure/B13514085.png)
